
6-ヒドロキシメチルプテリン
概要
説明
6-ヒドロキシメチルプテリンは、プテリンおよびその誘導体のクラスに属する有機化合物です。 これらの化合物は、プテリン部分を含む多環芳香族化合物であり、プテリン部分は、ケトンとアミン基が結合して2-アミノプテリジン-4(3H)-オンを形成したプテリジン環で構成されています 。 6-ヒドロキシメチルプテリンは、さまざまな生物学的プロセスにおいて重要な補酵素であるテトラヒドロ葉酸の合成における中間体としての役割を果たすことが知られています .
2. 製法
合成経路と反応条件: 6-ヒドロキシメチルプテリンは、さまざまな化学反応によって合成できます。 一般的な方法の1つは、2-アミノ-4-ヒドロキシ-6-メチルプテリジンをアルデヒドと塩基性条件下で反応させて6-ヒドロキシメチルプテリンを得る方法です 。この反応は通常、水またはジメチルスルホキシド(DMSO)などの溶媒中で行われ、高温で行われます。
工業生産方法: 6-ヒドロキシメチルプテリンの工業生産は、同様の合成経路を使用しますが、より大規模に行われます。 このプロセスは、より高い収率と純度を実現するために最適化されており、再結晶やクロマトグラフィーなどの複数の精製工程が用いられる場合が多いです .
3. 化学反応解析
反応の種類: 6-ヒドロキシメチルプテリンは、酸化、還元、置換反応を含むさまざまな化学反応を起こします。
一般的な試薬と条件:
酸化: 過酸化水素や過マンガン酸カリウムなどの酸化剤は、6-ヒドロキシメチルプテリンを酸化して対応するプテリン誘導体に変換できます。
還元: 水素化ホウ素ナトリウムなどの還元剤は、6-ヒドロキシメチルプテリンをテトラヒドロ型に還元できます。
主な生成物: これらの反応から生成される主な生成物には、使用される特定の試薬と条件に応じて、酸化されたプテリン、還元されたテトラヒドロプテリン、置換プテリンが含まれます .
4. 科学研究への応用
6-ヒドロキシメチルプテリンは、科学研究において幅広い用途があります。
科学的研究の応用
6-Hydroxymethylpterin has a wide range of applications in scientific research:
Safety and Hazards
将来の方向性
作用機序
6-ヒドロキシメチルプテリンは、主に葉酸生合成経路における中間体としての役割を通じて、その効果を発揮します。6-ヒドロキシメチルプテリンはテトラヒドロ葉酸に変換され、テトラヒドロ葉酸はヌクレオチドとアミノ酸の合成に不可欠です。 関与する分子標的には、6-ヒドロキシメチルプテリンを活性型に変換する触媒作用を行う、2-アミノ-4-ヒドロキシ-6-ヒドロキシメチルジヒドロプテリンピロホスファートキナーゼなどの酵素が含まれます .
類似化合物:
- 2-アミノ-4-ヒドロキシ-6-メチルプテリジン
- 6-ヒドロキシメチル-7,8-ジヒドロプテリン
- テトラヒドロプテリン
比較: 6-ヒドロキシメチルプテリンは、葉酸生合成経路における特定の役割とさまざまな化学反応を起こす能力により、ユニークです。 類似化合物と比較して、6-ヒドロキシメチルプテリンは、独特の光受容体特性を持ち、テトラヒドロ葉酸の合成において重要な役割を果たします .
生化学分析
Biochemical Properties
6-Hydroxymethylpterin is involved in several biochemical reactions. It interacts with enzymes such as 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase and dihydropteroate synthase, which are crucial in the folate biosynthetic pathway of bacteria and lower eukaryotes . These enzymes catalyze sequential metabolic reactions, and the interactions with 6-Hydroxymethylpterin are essential for the synthesis of folate derivatives. The compound also interacts with other biomolecules, including proteins and cofactors, playing a role in the hydroxylation of aromatic amino acids and the synthesis of DNA and RNA .
Cellular Effects
6-Hydroxymethylpterin influences various cellular processes. It has been shown to play a role in cell signaling pathways, gene expression, and cellular metabolism. In particular, 6-Hydroxymethylpterin can act as a photoreceptor chromophore in plants and cyanobacteria, participating in light signal transduction . This compound’s effects on cellular functions include modulation of nitric oxide synthesis and involvement in the hydroxylation of aromatic amino acids, which are critical for protein synthesis and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 6-Hydroxymethylpterin involves its binding interactions with specific enzymes and biomolecules. For instance, it binds to 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase, facilitating the conversion of substrates in the folate biosynthetic pathway . Additionally, 6-Hydroxymethylpterin can inhibit or activate enzymes involved in DNA and RNA synthesis, influencing gene expression and cellular functions . The compound’s ability to act as a photoreceptor chromophore also highlights its role in light-induced signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Hydroxymethylpterin can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular functions. Studies have shown that 6-Hydroxymethylpterin is photostable, with several non-radiative quenching pathways providing stability to the molecule . Long-term exposure to 6-Hydroxymethylpterin in in vitro and in vivo studies has demonstrated its sustained impact on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 6-Hydroxymethylpterin vary with different dosages in animal models. At lower doses, the compound can enhance cellular functions and metabolic processes. At higher doses, it may exhibit toxic or adverse effects, including disruption of cellular signaling pathways and inhibition of enzyme activities . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent and requires careful consideration in experimental settings.
Metabolic Pathways
6-Hydroxymethylpterin is involved in several metabolic pathways, including the folate biosynthetic pathway. It interacts with enzymes such as 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase and dihydropteroate synthase, which are essential for the synthesis of folate derivatives . The compound’s involvement in these pathways affects metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 6-Hydroxymethylpterin is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target cells and tissues . The transport mechanisms ensure that 6-Hydroxymethylpterin reaches its site of action, where it can exert its biochemical effects.
Subcellular Localization
6-Hydroxymethylpterin exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization allows 6-Hydroxymethylpterin to interact with specific enzymes and biomolecules, facilitating its role in cellular processes and metabolic pathways.
準備方法
Synthetic Routes and Reaction Conditions: 6-Hydroxymethylpterin can be synthesized through various chemical reactions. One common method involves the reaction of 2-amino-4-hydroxy-6-methylpteridine with formaldehyde under basic conditions to yield 6-hydroxymethylpterin . The reaction typically requires a solvent such as water or dimethyl sulfoxide (DMSO) and is carried out at elevated temperatures.
Industrial Production Methods: Industrial production of 6-hydroxymethylpterin involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
化学反応の分析
Types of Reactions: 6-Hydroxymethylpterin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can oxidize 6-hydroxymethylpterin to form corresponding pterin derivatives.
Reduction: Reducing agents like sodium borohydride can reduce 6-hydroxymethylpterin to its tetrahydro form.
Substitution: Nucleophilic substitution reactions can occur at the hydroxymethyl group, leading to the formation of various substituted pterins.
Major Products: The major products formed from these reactions include oxidized pterins, reduced tetrahydropterins, and substituted pterins, depending on the specific reagents and conditions used .
類似化合物との比較
- 2-Amino-4-hydroxy-6-methylpteridine
- 6-Hydroxymethyl-7,8-dihydropterin
- Tetrahydropterins
Comparison: 6-Hydroxymethylpterin is unique due to its specific role in the folate biosynthesis pathway and its ability to undergo various chemical reactions. Compared to similar compounds, it has distinct photoreceptor properties and plays a crucial role in the synthesis of tetrahydrofolate .
特性
IUPAC Name |
2-amino-6-(hydroxymethyl)-3H-pteridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O2/c8-7-11-5-4(6(14)12-7)10-3(2-13)1-9-5/h1,13H,2H2,(H3,8,9,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWIBNWDLMIPNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2C(=O)NC(=NC2=N1)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60221395 | |
| Record name | 6-Hydroxymethylpterin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60221395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
712-29-8 | |
| Record name | 6-(Hydroxymethyl)pterin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=712-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Hydroxymethylpterin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000712298 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Hydroxymethylpterin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03197 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ranachrome 3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123888 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ranachrome 3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91688 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Hydroxymethylpterin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60221395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-4-hydroxy-6-hydroxymethyl-pteridin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-HYDROXYMETHYLPTERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7O0I7Z5A0Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


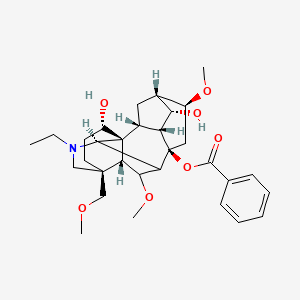


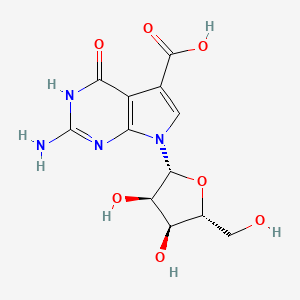
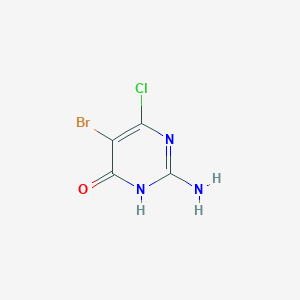
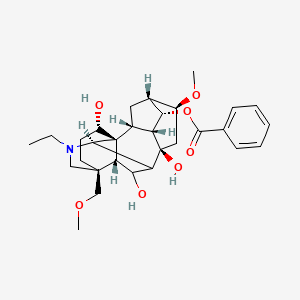
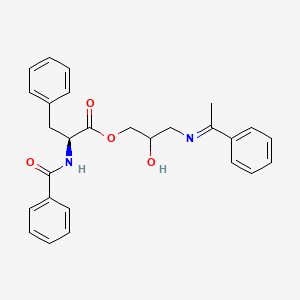
![[4-[5,6-Dihydroxy-1,2-di(octadecanoyloxy)hexan-3-yl]-5,6-bis(2,3-dihydroxypropoxy)-6-(2,3-dihydroxypropyl)-4-[2,3-di(octadecanoyloxy)propyl]-8,9-dihydroxy-5-(3-hydroxy-2-octadecanoyloxypropyl)-2-octadecanoyloxynonyl] octadecanoate](/img/structure/B1496076.png)
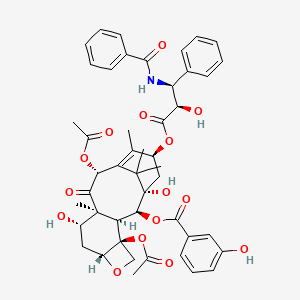

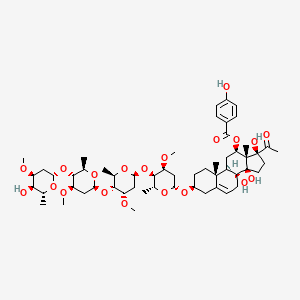
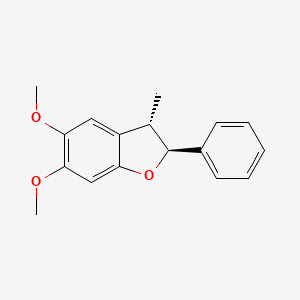
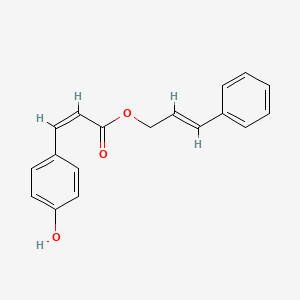
![(3aR)-tert-Butyl 3a-ethyl hexahydropyrrolo[3,4-c]pyrrole-2,3a(1H)-dicarboxylate](/img/structure/B1496099.png)
